molecular formula C7H9BrS B1609895 4-Bromo-2-propylthiophene CAS No. 36155-79-0

4-Bromo-2-propylthiophene

Cat. No.: B1609895
CAS No.: 36155-79-0
M. Wt: 205.12 g/mol
InChI Key: WUCPCORZZJWVHG-UHFFFAOYSA-N
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Description

4-Bromo-2-propylthiophene is an organobromine compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 4-position and a propyl group at the 2-position makes this compound unique and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-propylthiophene can be synthesized through several methods. One common approach involves the bromination of 2-propylthiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-propylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-propylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-propylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

  • 2-Bromo-5-propylthiophene
  • 4-Bromo-2-methylthiophene
  • 4-Chloro-2-propylthiophene

Comparison: 4-Bromo-2-propylthiophene is unique due to the specific positioning of the bromine and propyl groups, which influence its chemical reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

4-bromo-2-propylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-2-3-7-4-6(8)5-9-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCPCORZZJWVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443737
Record name 4-Bromo-2-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-79-0
Record name 4-Bromo-2-propylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-propylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 1-(4-bromo-2-thienyl)-1-propanone, (53 g, 242 mmol, from step 1d above) in 210 mL of ethylene glycol was added hydrazine monohydrate (30 mL, 617 mmol). The resulting solution was then heated to 160° C. with stirring for 45 min. The solution was cooled to 35° C. and 42 g of KOH (750 mmol) was added. The mixture was heated to 160° C. and stirred for 1.5 hr. The reaction was cooled to room temperature, and 450 mL of water was added. The mixture was then acidified with conc. HCl, and the product was extracted with pentane (3×200mL). The pentane was dried over MgSO4, filtered and evaporated to yield 39.7 g of crude product as a free flowing oil. The material was purified by flash chromatography on silica gel, eluting with pentane, to afford 27 g, (54% yield) of the title product. b.p. 120°-125° C. @7 mm Hg. NMR (CDCl3) δ: 0.97 (t, 3H, J=7.5 Hz), 1.69 (sextet, 2H, J=7.5 Hz), 2.75 (t, 2H, J=7.5 Hz), 6.70 (d, 1H), 7.00 (d, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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